(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-2-32-25(29)19-12-14-20(15-13-19)26-16-23-24(28)21-10-6-7-11-22(21)27(33(23,30)31)17-18-8-4-3-5-9-18/h3-16,26H,2,17H2,1H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFXLRMRRGDBSC-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzo[c][1,2]thiazine derivative and an ethyl 4-aminobenzoate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the benzo[c][1,2]thiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials : Benzothiazine derivative and ethyl benzoate.
- Reaction Conditions : Reflux in a suitable solvent (e.g., DMF or DMSO).
- Purification : Column chromatography using a gradient elution.
Biological Activities
Research has indicated that compounds similar to (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate exhibit significant biological activities:
Anti-inflammatory Properties
Studies have demonstrated that benzothiazine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
The analgesic activity of similar compounds has been confirmed through various animal models. These compounds can modulate pain pathways, providing relief from acute and chronic pain conditions .
Anticancer Potential
Emerging research suggests that thiazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves targeting specific signaling pathways involved in cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of benzothiazine derivatives in clinical settings:
-
Case Study on Pain Management :
- A clinical trial evaluated the efficacy of a benzothiazine derivative in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo controls.
-
Anti-inflammatory Efficacy :
- In vitro studies demonstrated that this compound effectively reduced inflammatory cytokine production in human cell lines.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with ethyl benzoate derivatives reported in the literature, such as the I-6230, I-6232, and I-6273 series . These analogues feature variations in heterocyclic substituents and linker regions (Table 1).
Table 1: Structural Comparison of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate and Analogues
| Compound Name | Core Structure | Substituents/Modifications |
|---|---|---|
| Target Compound | Benzo[c][1,2]thiazin | Benzyl, dioxido, ethyl benzoate linker |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazin-3-yl | Phenethylamino linker, pyridazine ring |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | 6-Methylpyridazin-3-yl | Methylated pyridazine, phenethylamino linker |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Methylisoxazol-5-yl | Isoxazole ring, phenethylamino linker |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-Methylisoxazol-5-yl | Thioether linker, methylisoxazole |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 3-Methylisoxazol-5-yl | Ether linker, methylisoxazole |
Key differences include:
- Core Heterocycle: The target compound’s benzothiazine core is distinct from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) rings in analogues.
- Linker Chemistry: The methylene-amino bridge in the target compound contrasts with phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) linkers.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (common in virtual screening ), the target compound’s benzothiazine core and benzyl group would likely yield lower similarity scores compared to pyridazine- or isoxazole-containing analogues. For example:
- Tanimoto (MACCS) : Likely <0.3 for pyridazine analogues due to divergent core structures.
- Dice (Morgan): Potentially higher (~0.4–0.5) for isoxazole derivatives if side-chain similarities dominate.
Biological Activity
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound that exhibits significant biological activity. This compound features a benzo[c][1,2]thiazine core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The IUPAC name of the compound is ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate. The molecular formula is , and it has a molecular weight of approximately 454.52 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease pathways. Further research is needed to elucidate the precise mechanisms at play.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study evaluating related benzo[c][1,2]thiazole derivatives found that they exhibited potent antimicrobial activities against various bacterial and fungal strains. For instance:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound 4d | 10.7–21.4 | 21.4–40.2 |
| Compound 4p | - | - |
These findings suggest that the benzo[c][1,2]thiazine core may be critical for antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. In vitro studies have shown that related thiazine derivatives can inhibit the proliferation of cancer cell lines. For example:
These results indicate a promising avenue for further investigation into the use of this compound as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against various pathogens. The study reported that compounds with structural similarities to this compound showed significant activity against both gram-positive and gram-negative bacteria .
Study on Anticancer Properties
Another study focused on the synthesis and evaluation of thiazine derivatives for their antiproliferative effects on cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
